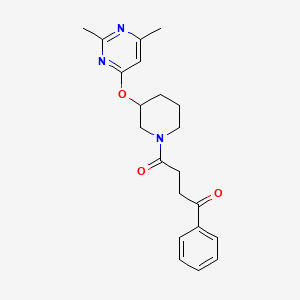
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as DPP-4 inhibitor, is a class of drugs that is used to treat type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to the given chemical structure often involve complex reactions that yield products with potential biological activities. For instance, the work by Abu‐Hashem and Youssef (2011) describes the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, which demonstrate anti-inflammatory and analgesic activities. This indicates the potential for synthesizing and modifying similar compounds for various biological applications (Abu‐Hashem & Youssef, 2011).
Biological Activities
Compounds structurally related to "1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione" have been shown to possess various biological activities. For example, the study by Singh and Paul (2006) explores the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, highlighting the importance of specific substituents for enhancing anti-cancer properties (Singh & Paul, 2006). Similarly, Kamiński, Rzepka, and Obniska (2011) synthesized new pyrrolidine-2,5-diones, demonstrating significant anticonvulsant activity, suggesting the potential for the development of new therapeutic agents (Kamiński, Rzepka, & Obniska, 2011).
Chemical Reactivity and Applications
The reactivity of similar compounds under various conditions can lead to the development of novel materials with unique properties. For instance, the synthesis and photophysical properties of pyrimidine-phthalimide derivatives, as discussed by Yan et al. (2017), showcase the potential of these compounds in pH-sensing applications, demonstrating the versatility of pyrimidine derivatives in chemical sensing technologies (Yan et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-18-9-6-12-24(14-18)21(26)11-10-19(25)17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSDVOAFLPJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2880169.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2880170.png)
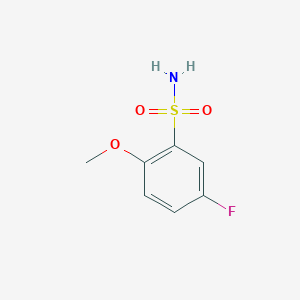
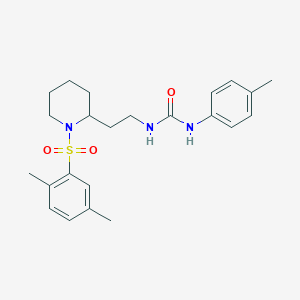
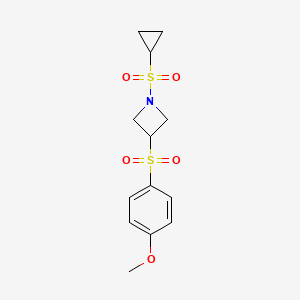
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2880174.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2880175.png)

![5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2880178.png)
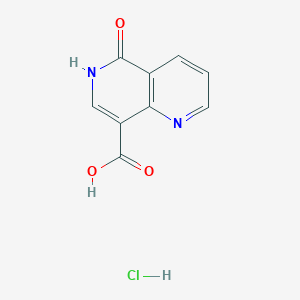
![7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2880182.png)

![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)
